2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
CDYLEXQICLWUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromofuran-2-ylmethyl Intermediate
- Starting material: Furan or furan-2-carboxaldehyde derivatives.
- Bromination: Electrophilic bromination at the 5-position of the furan ring is typically achieved using N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.
- Methylene linker introduction: The 2-position of the bromofuran can be functionalized with a hydroxymethyl or bromomethyl group via halomethylation or hydroxymethylation reactions, often starting from 2-furaldehyde.
Preparation of Cyclopentan-1-ol Moiety
- Cyclopentanol synthesis: The cyclopentan-1-ol ring can be synthesized via reduction of cyclopentanone or through ring-closing metathesis methods starting from linear precursors such as D-ribose-derived cyclopentenone intermediates.
- Stereoselectivity: Enantiomerically pure cyclopentanols can be obtained by asymmetric synthesis protocols, including chiral catalysts or enzymatic resolution.
Coupling of Bromofuran and Cyclopentan-1-ol
- Carbon-carbon bond formation: The key step involves linking the bromofuran moiety to the cyclopentanol via the methylene bridge.
- Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling are employed to couple a bromofuran derivative with a cyclopentanol-derived organometallic reagent.
- Reaction conditions: Typical conditions include Pd(PPh3)4 or Pd(PPh3)2Cl2 catalysts, bases like K2CO3 or Cs2CO3, and solvents such as DMF or toluene under inert atmosphere and elevated temperatures.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of furan | NBS, CCl4, room temperature | Selective 5-bromo substitution on furan ring |
| 2 | Hydroxymethylation | Formaldehyde, base (NaOH), aqueous medium | Introduction of hydroxymethyl group at 2-position |
| 3 | Conversion to bromomethyl | PBr3 or HBr, reflux | Formation of 2-(bromomethyl)-5-bromofuran |
| 4 | Preparation of cyclopentanone | From D-ribose via ring-closing metathesis | Enantiomerically pure cyclopentenone |
| 5 | Reduction to cyclopentanol | NaBH4 or LiAlH4 in suitable solvent | Stereoselective cyclopentan-1-ol formation |
| 6 | Cross-coupling | Pd catalyst, base, organometallic reagent | Formation of 2-[(5-bromofuran-2-yl)methyl]cyclopentan-1-ol |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic signals include aromatic protons of the furan ring, methylene bridge protons, and cyclopentanol ring protons. The presence of bromine causes shifts and coupling patterns consistent with substitution at the 5-position.
- Mass Spectrometry: Molecular ion peaks correspond to the brominated compound, with isotopic patterns confirming the presence of bromine (m/z peaks separated by 2 units).
- Purity and Yield: Optimized protocols achieve yields typically in the 60-85% range after purification by silica gel chromatography. Impurities include isomers or over-brominated products, which can be minimized by controlled reagent addition and temperature.
Notes on Variations and Optimization
- Alternative bromination methods: Using bromine in acetic acid or other solvents can be employed but may lead to less selectivity.
- Protecting groups: Hydroxyl groups on cyclopentan-1-ol may be protected during coupling to avoid side reactions, using silyl or benzyl protecting groups.
- Catalyst choice: Pd-based catalysts with bulky phosphine ligands improve coupling efficiency and selectivity.
- Solvent effects: Polar aprotic solvents favor cross-coupling, but solvent choice can be tuned for solubility and reaction kinetics.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | Selective monobromination |
| Bromination solvent | CCl4, CH2Cl2 | Non-polar solvents preferred |
| Methylene linker step | Formaldehyde + base or PBr3 | Conversion to bromomethyl group |
| Cyclopentanone synthesis | Ring-closing metathesis from D-ribose | Enantiomerically pure intermediates |
| Reduction agent | NaBH4 or LiAlH4 | Stereoselective reduction |
| Cross-coupling catalyst | Pd(PPh3)4, Pd(PPh3)2Cl2 | High activity, air-sensitive |
| Base | K2CO3, Cs2CO3 | Neutralizes acid by-products |
| Solvent | DMF, toluene | Supports catalyst solubility and reactivity |
| Reaction temperature | 60-110 °C | Elevated for efficient coupling |
| Purification | Silica gel chromatography | Removes impurities and side products |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-[(5-Bromofuran-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(5-Furan-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of 2-[(5-Aminofuran-2-yl)methyl]cyclopentan-1-ol or 2-[(5-Mercaptofuran-2-yl)methyl]cyclopentan-1-ol.
Scientific Research Applications
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the furan ring may play a crucial role in its biological activity by facilitating interactions with enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol and related compounds:
Key Observations :
- Bromine Position: The target compound’s bromine on the furan ring distinguishes it from non-brominated analogs like (±)-trans-2-(2-Furanyl)cyclopentanol .
- Heterocycle Variations : Replacing furan with thiophene (as in 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol) introduces sulfur, which may enhance π-electron richness and alter reactivity in metal-catalyzed reactions .
- Substituent Geometry: Phenoxy (in 2-(3-Bromophenoxy)cyclopentan-1-ol) and phenyl (in 1-(3-Bromophenyl)cyclopentan-1-ol) groups provide steric bulk and aromatic conjugation, contrasting with the smaller furan system .
Physicochemical and Reactivity Profiles
- Electrophilicity : The bromine atom in the target compound may facilitate nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, similar to 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol .
- Solubility: Phenoxy-substituted analogs like 2-(3-Bromophenoxy)cyclopentan-1-ol (MW 257.12) likely exhibit lower water solubility than furan derivatives due to increased hydrophobicity .
Biological Activity
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is a compound that has garnered attention due to its unique structural features, including a brominated furan ring and a cyclopentanol moiety. These structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The presence of the bromine atom in the furan ring enhances the compound's reactivity and biological interactions. The cyclopentanol structure contributes to its ability to modulate biological targets through various mechanisms, including enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, which is crucial in various chronic diseases.
- Antimicrobial Effects : The furan derivatives have shown promising antimicrobial activity against various pathogens.
The biological activity of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The brominated furan ring may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to physiological effects.
- Oxidative Stress Reduction : Its structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol:
- Anticancer Studies : In vitro assays demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol might have comparable efficacy .
- Anti-inflammatory Effects : Research indicates that compounds with furan moieties are capable of modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : A study showed that furan-containing compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
Data Table
The following table summarizes key findings from studies on related compounds:
Q & A
Basic: What synthetic strategies are effective for preparing 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol?
Methodological Answer:
A common approach involves hydroboration-oxidation of cyclopentene derivatives functionalized with bromofuran. For example:
- Step 1: React 2-(cyclopent-1-en-1-yl)-5-bromofuran with BH₃·Me₂S at low temperatures (-25°C to 0°C) to achieve stereoselective boron addition .
- Step 2: Oxidize the intermediate with H₂O₂/NaOH to yield the cyclopentanol core.
- Alternative Route: Introduce the bromofuran moiety via Sonogashira coupling or nucleophilic substitution on pre-functionalized cyclopentanol derivatives (e.g., using 5-bromo-2-furylacetonitrile as a precursor) .
Key Considerations: Bromine’s electron-withdrawing effect may require adjusted reaction temperatures or catalysts to avoid premature dehalogenation.
Advanced: How does the 5-bromofuran substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The 5-bromo group on the furan ring acts as a directing group , enhancing reactivity at the 2-position due to resonance and inductive effects. For example:
- In Suzuki-Miyaura couplings , the bromine facilitates oxidative addition with Pd(0) catalysts, enabling selective coupling with aryl boronic acids .
- Computational studies (e.g., DFT calculations ) predict lowered activation energy for reactions at the bromine-adjacent carbon, as observed in similar furan derivatives .
Data Contradictions: Some studies report competing debromination under high-temperature conditions, necessitating optimization of catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., furan protons at δ 6.2–7.0 ppm, cyclopentanol hydroxyl at δ 1.5–2.5 ppm).
- X-ray Crystallography: Resolve stereochemistry (e.g., trans vs. cis configurations of the cyclopentanol ring) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ for C₁₀H₁₁BrO₂: 265.9974).
Note: Chiral HPLC or polarimetry is recommended for enantiopurity assessment .
Advanced: How can enantioselective synthesis be achieved for this compound?
Methodological Answer:
- Chiral Catalysts: Use (+)-IpcBH₂ (derived from α-pinene) to induce asymmetry during hydroboration, yielding >90% enantiomeric excess (ee) in trans-diastereomers .
- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) to separate enantiomers post-synthesis .
Data Support: Asymmetric induction is temperature-sensitive; lower temperatures (-25°C) favor higher ee .
Basic: What purification methods optimize yield and purity?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate bromofuran byproducts.
- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product (typical yield: 60–75%) .
- Distillation: For volatile impurities, employ short-path distillation under reduced pressure.
Advanced: What mechanistic insights explain contradictions in oxidation/reduction behavior?
Methodological Answer:
- Oxidation: The cyclopentanol hydroxyl resists oxidation to ketones under mild conditions (e.g., PCC) due to steric hindrance from the bromofuran group. Strong oxidants (e.g., CrO₃) are required, but may degrade the furan ring .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring to tetrahydrofuran without affecting the bromine, whereas LiAlH₄ may cause debromination .
Computational Validation: DFT studies show that bromine stabilizes the furan’s LUMO, altering reactivity compared to non-halogenated analogs .
Basic: What biological screening assays are applicable for this compound?
Methodological Answer:
- Enzyme Inhibition: Test against cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial Activity: Employ microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) due to furan’s membrane-disrupting potential .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .
Advanced: How do solvent effects impact reaction kinetics in nucleophilic substitutions?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO): Accelerate SN2 reactions at the bromofuran’s 5-position by stabilizing transition states.
- Protic Solvents (MeOH, H₂O): Favor solvolysis over substitution, leading to side products (e.g., hydroxyfuran derivatives) .
Kinetic Data: Rate constants (k) in DMF are 3× higher than in THF for reactions with NaN₃, as measured by UV-Vis spectroscopy .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 265.11 g/mol | Calc. |
| LogP (Octanol-Water) | 2.8 (Predicted) | ChemAxon |
| Melting Point | 98–102°C (Crystallized from EtOH) | |
| Solubility (Water) | <1 mg/mL (Hydrophobic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
